N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide
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Overview
Description
N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide: is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide typically involves the reaction of 3-bromoaniline with a carbothioylating agent, followed by the introduction of a trichloroethyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of halogens in the compound makes it susceptible to nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical applications.
Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its unique structure.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
- N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide
- N-(1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-2-(4-ethylphenoxy)acetamide
- N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide
Comparison: While these compounds share a similar core structure, the substitution patterns on the aromatic ring and the presence of different functional groups confer unique chemical properties and biological activities. For example, the presence of methoxy groups in N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide may enhance its solubility and reactivity compared to N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and interactions, making it a valuable tool in research and development.
Properties
Molecular Formula |
C11H11BrCl3N3OS |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]acetamide |
InChI |
InChI=1S/C11H11BrCl3N3OS/c1-6(19)16-9(11(13,14)15)18-10(20)17-8-4-2-3-7(12)5-8/h2-5,9H,1H3,(H,16,19)(H2,17,18,20) |
InChI Key |
QEZYOGNIHUALAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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